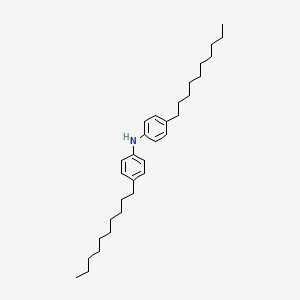
Bis(4-decylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-decylphenyl)amine is an organic compound with the molecular formula C₃₂H₅₁N It is characterized by the presence of two decylphenyl groups attached to a central amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-decylphenyl)amine typically involves the reaction of 4-decylaniline with a suitable coupling agent. One common method is the reductive amination of 4-decylbenzaldehyde with 4-decylaniline in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-decylphenyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Bis(4-decylphenyl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of Bis(4-decylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-octylphenyl)amine
- Bis(4-dodecylphenyl)amine
- Bis(4-hexylphenyl)amine
Uniqueness
Bis(4-decylphenyl)amine is unique due to its specific decyl chain length, which imparts distinct chemical and physical properties. Compared to similar compounds with different alkyl chain lengths, this compound may exhibit different solubility, reactivity, and biological activity profiles. These differences make it suitable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C32H51N |
|---|---|
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
4-decyl-N-(4-decylphenyl)aniline |
InChI |
InChI=1S/C32H51N/c1-3-5-7-9-11-13-15-17-19-29-21-25-31(26-22-29)33-32-27-23-30(24-28-32)20-18-16-14-12-10-8-6-4-2/h21-28,33H,3-20H2,1-2H3 |
Clave InChI |
AZUSZNZOTKGEPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


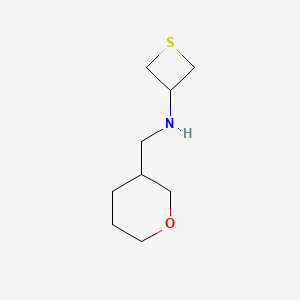
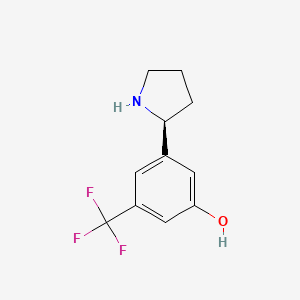


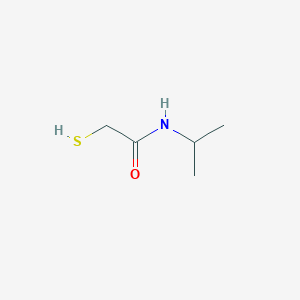
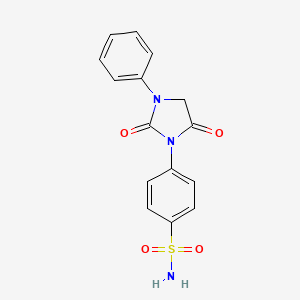
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
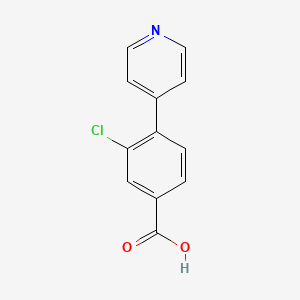
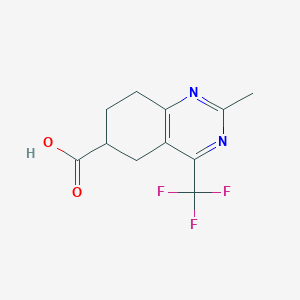
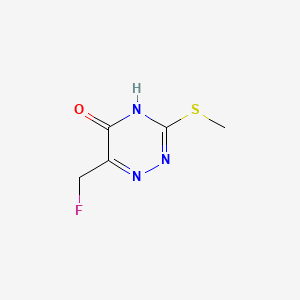
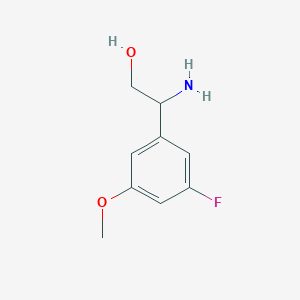
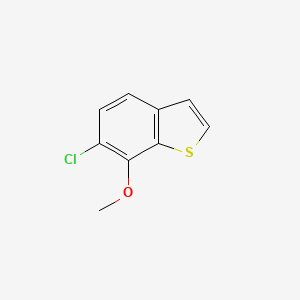
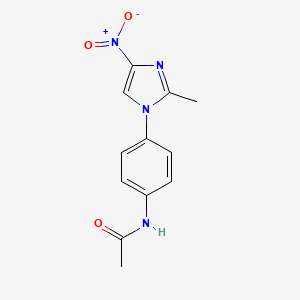
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
